molecular formula C16H24O3 B13887209 Tert-butyl 6-phenoxyhexanoate

Tert-butyl 6-phenoxyhexanoate

Cat. No.: B13887209
M. Wt: 264.36 g/mol
InChI Key: NYGACEWPQGVOEK-UHFFFAOYSA-N
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Description

Tert-butyl 6-phenoxyhexanoate is an ester derivative of hexanoic acid, featuring a tert-butyl ester group at one terminus and a phenoxy (aryl ether) group at the sixth carbon. The tert-butyl group enhances steric bulk, improving hydrolytic stability compared to smaller esters like methyl or ethyl . The phenoxy group contributes to lipophilicity, making the compound suitable for applications requiring controlled solubility, such as pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl 6-phenoxyhexanoate

InChI

InChI=1S/C16H24O3/c1-16(2,3)19-15(17)12-8-5-9-13-18-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3

InChI Key

NYGACEWPQGVOEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-phenoxyhexanoate typically involves the esterification of 6-phenoxyhexanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-phenoxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid and tert-butyl alcohol.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: 6-phenoxyhexanoic acid and tert-butyl alcohol.

    Reduction: 6-phenoxyhexanol.

    Substitution: Various substituted phenoxyhexanoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-phenoxyhexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 6-phenoxyhexanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity and its subsequent metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 6-phenoxyhexanoate with structurally related esters:

Compound Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound C₁₆H₂₄O₃ (inferred) ~264.36 (inferred) tert-butyl ester, phenoxy High hydrolytic stability; potential use in drug delivery or hydrophobic coatings.
Tert-butyl 6-aminohexanoate C₁₀H₂₁NO₂ 187.28 tert-butyl ester, amino Reactive amino group; used as a protected intermediate in peptide synthesis.
Tert-butyl 6-hydroxyhexanoate C₁₀H₂₀O₃ 188.26 tert-butyl ester, hydroxyl Polar hydroxyl group; serves as a precursor for polymer synthesis or further functionalization.
Tert-butyl 6-(O-Phosphorylcholine)hydroxyhexanoate C₁₅H₃₂NO₆P 353.39 tert-butyl ester, phosphorylcholine Enhanced polarity; applications in lipid analogs or biomembrane studies.

Structural and Functional Differences

  • Phenoxy vs. Amino/Hydroxyl Groups: The phenoxy group in this compound is an ether linkage, imparting chemical inertness and lipophilicity. In contrast, the amino group in tert-butyl 6-aminohexanoate introduces basicity and reactivity (e.g., peptide coupling), while the hydroxyl group in tert-butyl 6-hydroxyhexanoate allows for hydrogen bonding and further derivatization (e.g., phosphorylation) .
  • Phosphorylcholine Derivative : The addition of a phosphorylcholine moiety () significantly increases polarity and biocompatibility, making this compound suitable for mimicking lipid headgroups in drug delivery systems .

Physical and Chemical Properties

  • Stability: Tert-butyl esters are generally resistant to hydrolysis under basic conditions but may decompose in strong acids, releasing isobutylene gas (a hazard noted for tert-butyl alcohol in ).
  • Solubility: The phenoxy group reduces water solubility compared to hydroxyl or amino analogs, aligning with its inferred use in non-polar environments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 6-phenoxyhexanoate, and how can its purity be validated?

  • Synthesis : A common approach involves esterification of 6-phenoxyhexanoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid). Reaction optimization may require temperature control (60–80°C) and anhydrous conditions to minimize side reactions like hydrolysis .
  • Characterization : Use NMR (¹H and ¹³C) to confirm ester linkage and phenoxy group presence. Purity can be assessed via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and GC-MS for volatile impurities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol exposure; upgrade to OV/AG/P99 filters if vapor concentrations exceed 1 ppm .
  • Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow. Avoid drainage disposal due to potential aquatic toxicity; collect waste in sealed containers for incineration .

Q. How stable is this compound under varying storage conditions, and what degradation products are observed?

  • Stability : Store at 4°C in amber glass under nitrogen to prevent oxidation. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation. Hydrolysis under acidic/alkaline conditions yields 6-phenoxyhexanoic acid and tert-butanol .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodology : Apply a 2³ factorial design to evaluate temperature (X₁: 60–80°C), catalyst concentration (X₂: 1–5 mol%), and reaction time (X₃: 4–8 hours). Response surface methodology (RSM) identifies optimal yield (predicted 85% at X₁=75°C, X₂=3 mol%, X₃=6 hours) .
  • Validation : Replicate runs with a central composite design (CCD) to confirm robustness. Use ANOVA (p < 0.05) to assess factor significance .

Q. What computational tools are effective for modeling this compound’s interactions in catalytic systems?

  • Software : Employ COMSOL Multiphysics for reaction kinetics simulations and Gaussian 16 for DFT calculations to map transition states in esterification. Molecular docking (AutoDock Vina) predicts binding affinities with enzymatic catalysts (e.g., lipases) .
  • AI Integration : Train neural networks on historical reaction data to predict optimal solvent systems (e.g., toluene vs. THF) and reduce experimental iterations by 40% .

Q. How should researchers resolve contradictions in toxicity data for this compound?

  • Data Triangulation : Compare acute toxicity (LD50) from zebrafish assays (EC₅₀=12 mg/L) with in vitro hepatocyte viability (IC₅₀=50 µM). Discrepancies may arise from metabolic differences; conduct interspecies extrapolation using PBPK modeling .
  • Statistical Mitigation : Apply Benjamini-Hochberg correction to minimize false positives in high-throughput screening. Replicate studies with blinded protocols to eliminate observer bias .

Q. What methodologies assess the environmental persistence of this compound in aquatic systems?

  • Degradation Studies : Use OECD 301B (Ready Biodegradability Test) under aerobic conditions. Monitor via LC-MS/MS; half-life (t₁/₂) >60 days indicates recalcitrance. For photolysis, expose to UV-A (315–400 nm) and quantify byproducts .
  • Ecotoxicology : Perform Microtox® assays (Vibrio fischeri luminescence inhibition) and algal growth inhibition tests (OECD 201) to establish PNEC (Predicted No-Effect Concentration) .

Methodological Resources

  • Safety Compliance : Refer to NIOSH/CEN standards for respirator selection .
  • Synthetic Protocols : Validate intermediates via PubChem CID 145981335 .
  • Statistical Tools : Utilize JMP or Minitab for DOE (Design of Experiments) .

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